molecular formula C16H11NO3 B1197699 Anhydrolycorinone CAS No. 40360-71-2

Anhydrolycorinone

Cat. No. B1197699
CAS RN: 40360-71-2
M. Wt: 265.26 g/mol
InChI Key: UJOHABFHKQHIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anhydrolycorinone is a member of phenanthridines.

Scientific Research Applications

Synthesis Techniques

  • Concise Synthesis using Pd-mediated Biaryl Coupling : Anhydrolycorinone, along with other Amaryllidaceae alkaloids, has been synthesized through a Pd-mediated biaryl coupling reaction. This process involves regioselective C-H activation with the intramolecular coordination of the amine to Pd, offering a moderate yield for anhydrolycorinone and its variants (Harayama et al., 2004).
  • Synthesis via Samarium(II)-mediated Reductive Cyclization : Another approach for synthesizing anhydrolycorinone involves samarium(II)-mediated reductive cyclization of aryl radical onto a benzene ring. This method has shown to be effective in synthesizing natural pyrrolophenanthridinone derivatives (Suzuki et al., 2015).
  • Transition-Metal-Free Intramolecular Dehydrohalide Coupling : A novel method involving transition-metal-free intramolecular dehydrohalide coupling has been developed. This method, which uses potassium tert-butoxide and an organic molecule as the catalyst, has been successfully applied to synthesize anhydrolycorinone (De et al., 2012).

Medicinal Applications and Properties

  • Inclusion Complexes with Cyclodextrins : Research has been conducted on the inclusion complexes of anhydrolycorinone with cyclodextrins. These complexes have shown an increased water solubility of anhydrolycorinone and demonstrated remarkable anticancer activity against human colon cancer cell lines, suggesting potential for chemotherapy applications (Guo et al., 2016).

properties

CAS RN

40360-71-2

Product Name

Anhydrolycorinone

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,15(19),16-hexaen-11-one

InChI

InChI=1S/C16H11NO3/c18-16-12-7-14-13(19-8-20-14)6-11(12)10-3-1-2-9-4-5-17(16)15(9)10/h1-3,6-7H,4-5,8H2

InChI Key

UJOHABFHKQHIKS-UHFFFAOYSA-N

SMILES

C1CN2C3=C1C=CC=C3C4=CC5=C(C=C4C2=O)OCO5

Canonical SMILES

C1CN2C3=C1C=CC=C3C4=CC5=C(C=C4C2=O)OCO5

Other CAS RN

40360-71-2

synonyms

anhydroly-corinone
anhydrolycorinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anhydrolycorinone
Reactant of Route 2
Reactant of Route 2
Anhydrolycorinone
Reactant of Route 3
Anhydrolycorinone
Reactant of Route 4
Anhydrolycorinone
Reactant of Route 5
Reactant of Route 5
Anhydrolycorinone
Reactant of Route 6
Anhydrolycorinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.